

# 5-chloro-3-(trifluoromethyl)-1H-pyrazole chemical properties

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## Compound of Interest

Compound Name: 5-chloro-3-(trifluoromethyl)-1H-pyrazole

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An In-Depth Technical Guide to **5-Chloro-3-(trifluoromethyl)-1H-pyrazole**: Properties, Synthesis, and Applications

## Abstract

**5-Chloro-3-(trifluoromethyl)-1H-pyrazole** is a pivotal heterocyclic intermediate, distinguished by its unique electronic properties conferred by the simultaneous presence of a chloro substituent and a trifluoromethyl group. This combination of electron-withdrawing moieties results in a highly versatile chemical scaffold with significant applications in the agrochemical and pharmaceutical industries. Its structure serves as a cornerstone for a range of biologically active molecules, most notably in the synthesis of phenylpyrazole insecticides like fipronil. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic routes, characteristic reactivity, spectroscopic profile, and key applications, intended for researchers and professionals in chemical synthesis and drug development.

## Chemical Identity and Core Properties

**5-Chloro-3-(trifluoromethyl)-1H-pyrazole** is an aromatic five-membered heterocycle. The pyrazole ring is characterized by two adjacent nitrogen atoms. The potent electron-withdrawing nature of the trifluoromethyl group at the C3 position and the chloro group at the C5 position significantly influences the molecule's acidity, reactivity, and ultimately its utility as a building block.

Due to prototropic tautomerism, **5-chloro-3-(trifluoromethyl)-1H-pyrazole** can exist in equilibrium with its 3-chloro-5-(trifluoromethyl)-1H-pyrazole tautomer. For the purpose of this guide, we will primarily refer to the 5-chloro tautomer, but it is crucial for researchers to recognize that either form may be present or named in literature.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	5-chloro-3-(trifluoromethyl)-1H-pyrazole	-
CAS Number	1003320-19-1 (5-chloro isomer)	[1]
	131797-35-8 (3-chloro isomer)	[2]
Molecular Formula	C <sub>4</sub> H <sub>2</sub> ClF <sub>3</sub> N <sub>2</sub>	[1][3]
Molecular Weight	170.52 g/mol	[1][3]
Appearance	(Predicted) White to off-white solid	-
Boiling Point	214.4 ± 35.0 °C (Predicted)	[3]
Density	1.602 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	7.60 ± 0.10 (Predicted)	[1]
Canonical SMILES	<chem>C1=C(NN=C1Cl)C(F)(F)F</chem>	[1]
InChIKey	MOIFODGGQARBFF-UHFFFAOYSA-N	[1]

## Synthesis and Reaction Chemistry

### Principles of Synthesis

The construction of the trifluoromethyl-pyrazole core typically relies on the classical Knorr pyrazole synthesis and related cyclocondensation reactions. The most prevalent strategy involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine

derivative.[4] For the synthesis of 3-trifluoromethyl pyrazoles, a key precursor is a  $\beta$ -ketoester or  $\beta$ -diketone bearing a trifluoromethyl group.

A highly effective and scalable precursor for this synthesis is 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (TFBO), which serves as a synthetic equivalent of trifluoroacetoacetic ester.[5] Reaction of this enone with hydrazine hydrate leads to the formation of the pyrazole ring. Subsequent chlorination provides the target molecule.

## Representative Synthetic Protocol

The following two-step protocol is a representative method for the laboratory-scale synthesis of **5-chloro-3-(trifluoromethyl)-1H-pyrazole**.

### Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

- To a solution of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by column chromatography or distillation to yield 3-(trifluoromethyl)-1H-pyrazole.

### Step 2: Chlorination to **5-Chloro-3-(trifluoromethyl)-1H-pyrazole**

- Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or chloroform.
- Add a chlorinating agent, such as sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) or N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise while maintaining the temperature below 30 °C.
- Stir the reaction at room temperature for 12-24 hours until the reaction is complete.
- Quench the reaction by carefully adding it to an ice-water mixture.

- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- After filtration, remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure **5-chloro-3-(trifluoromethyl)-1H-pyrazole**.

Causality Note: The use of hydrazine hydrate in the first step directly yields the N-unsubstituted pyrazole. The subsequent chlorination step is a standard electrophilic aromatic substitution on the electron-rich pyrazole ring.

## Reactivity Profile

The chemical behavior of **5-chloro-3-(trifluoromethyl)-1H-pyrazole** is dictated by its constituent functional groups:

- **Pyrazole N-H:** The proton on the nitrogen is acidic (predicted  $pK_a \approx 7.6$ ) and can be readily deprotonated by a base to form a pyrazolate anion.<sup>[1]</sup> This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.
- **C5-Chloro Group:** The chloro substituent is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). This reactivity is enhanced by the electron-withdrawing trifluoromethyl group and the pyrazole ring itself. It can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, providing a route to functionalize the C5 position.
- **Aromatic Ring:** The pyrazole ring can undergo electrophilic substitution, although the presence of two strong electron-withdrawing groups deactivates the ring compared to unsubstituted pyrazole. Functionalization often requires harsher conditions or proceeds via directed metalation. For instance, lithiation followed by quenching with an electrophile is a powerful strategy for introducing substituents at the C4 position.<sup>[6]</sup>

## Spectroscopic Characterization

Precise spectroscopic data for the N-H parent compound is not widely published. The following data is predicted based on the analysis of closely related structures, such as its N-methylated analogs and 3-(trifluoromethyl)pyrazole.[\[7\]](#)[\[8\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	A broad singlet for the N-H proton ( $\delta > 10$ ppm, concentration-dependent). A singlet for the C4-H proton ( $\delta \approx 6.5\text{-}7.0$ ppm).
$^{13}\text{C}$ NMR	C3: $\delta \approx 140$ ppm (quartet, $J \approx 37$ Hz due to C-F coupling). C4: $\delta \approx 105$ ppm. C5: $\delta \approx 130$ ppm. $\text{CF}_3$ : $\delta \approx 122$ ppm (quartet, $J \approx 268$ Hz).
$^{19}\text{F}$ NMR	A singlet for the $\text{CF}_3$ group at approximately -61 ppm (relative to $\text{CFCl}_3$ ).
Mass Spec (EI)	Molecular ion ( $\text{M}^+$ ) peak at $m/z$ 170/172 (reflecting $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes). Key fragments corresponding to the loss of Cl, $\text{CF}_3$ , and HCN.

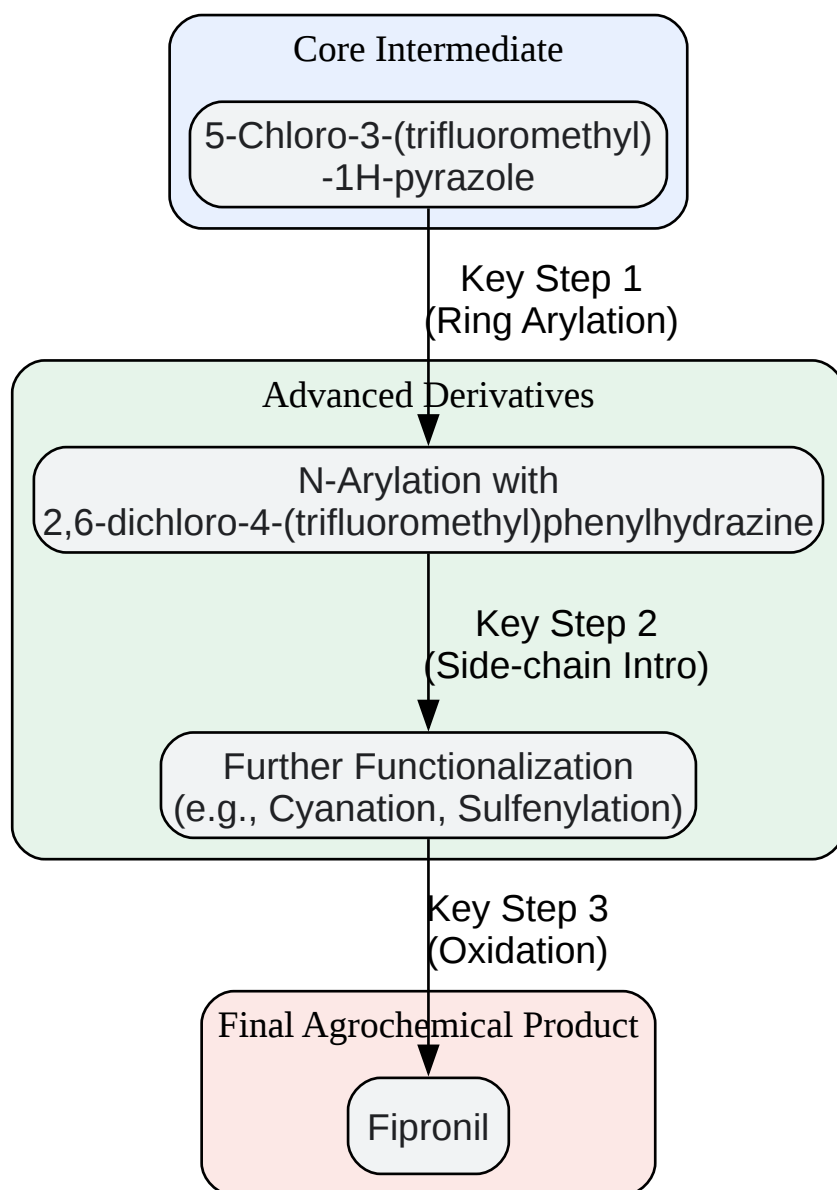
## Applications in Agrochemical and Pharmaceutical Development

The 3-(trifluoromethyl)pyrazole scaffold is a "privileged structure" in medicinal and agricultural chemistry.[\[4\]](#) The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[\[9\]](#)

## Agrochemicals: A Precursor to Phenylpyrazole Insecticides

**5-Chloro-3-(trifluoromethyl)-1H-pyrazole** is a critical structural motif for the phenylpyrazole class of insecticides. The most prominent example is Fipronil.[\[10\]](#) Fipronil and related compounds function by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[\[11\]](#) The synthesis of the core phenylpyrazole structure of

fipronil involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl synthon that installs the trifluoromethyl and cyano groups, followed by further functionalization. **5-Chloro-3-(trifluoromethyl)-1H-pyrazole** represents the core, un-arylated heterocycle of this important agrochemical class.



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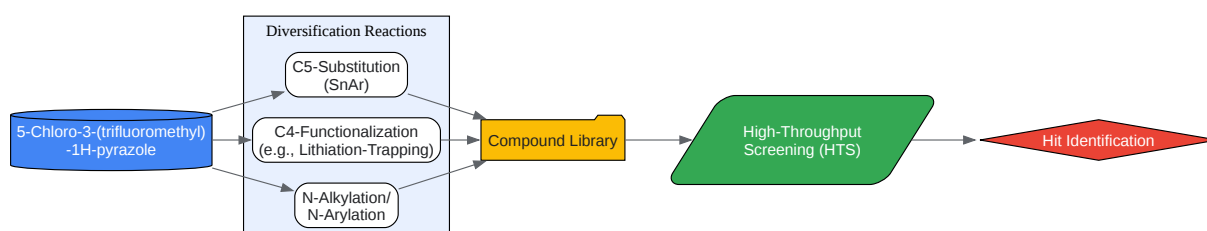
Caption: Role as a key building block for Fipronil.

## Pharmaceutical Research

The pyrazole nucleus is a common feature in many pharmaceuticals. The unique electronic properties of the 3-(trifluoromethyl)pyrazole moiety make it an attractive scaffold for designing novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including:

- Anti-inflammatory agents (e.g., as COX-2 inhibitors)
- Anticancer agents[12]
- Anticonvulsant and antidepressant agents[13]

The workflow for its use in drug discovery involves using the core pyrazole as a starting point for creating a library of diverse derivatives via reactions at the N-H, C4, and C5 positions.



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Caption: Drug discovery workflow using the pyrazole scaffold.

## Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 1003320-19-1. However, based on data from closely related analogs, **5-chloro-3-(trifluoromethyl)-1H-pyrazole** should be handled with care.[14][15]

- Hazard Classification (Anticipated):
  - Harmful if swallowed (Acute Toxicity, Oral)[15]
  - Causes skin irritation[14][15]
  - Causes serious eye irritation[14][15]
  - May cause respiratory irritation[14][15]
- Precautionary Measures:
  - Handle only in a well-ventilated area, preferably in a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
  - Avoid breathing dust, fumes, or vapors.
  - Wash hands thoroughly after handling.
  - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult a substance-specific Safety Data Sheet from the supplier before use.

## Conclusion

**5-Chloro-3-(trifluoromethyl)-1H-pyrazole** is a high-value chemical intermediate whose importance is rooted in the synergistic effects of its chloro and trifluoromethyl substituents. These groups activate the molecule for a variety of synthetic transformations and impart properties that are highly desirable in the development of modern agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for chemists aiming to leverage this potent scaffold in their research and development programs.

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